2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide
Description
Properties
IUPAC Name |
2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-6-8-15(9-7-12)21-11-14(10-18(21)23)20-19(24)16-4-3-5-17(13(16)2)22(25)26/h3-9,14H,10-11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNAQBVGUSJWIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the nitro group, and the coupling of the benzamide moiety. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Nitro Group: Nitration of the benzene ring is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.
Coupling of the Benzamide Moiety: This step involves the reaction of the nitro-substituted pyrrolidine with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reagents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
Reduction of Nitro Group: Formation of an amine derivative.
Reduction of Carbonyl Group: Formation of a hydroxyl-substituted pyrrolidine.
Substitution Reactions: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biochemical pathways and molecular mechanisms.
Industrial Applications: The compound’s derivatives are explored for their potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous benzamide and heterocyclic derivatives, focusing on structural motifs, synthesis, and functional properties.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structural Differences: The target compound has a pyrrolidinone ring and nitro group, while this analog features a hydroxy-tert-butyl group and lacks a heterocyclic backbone. The N,O-bidentate directing group in this analog enhances its utility in metal-catalyzed C–H functionalization, unlike the nitro group in the target compound, which may act as an electron-deficient site for nucleophilic attack .
- Synthesis: Both compounds employ benzoyl chloride intermediates. However, the analog uses 2-amino-2-methyl-1-propanol, whereas the target compound likely requires a pyrrolidinone-based amine.
- Applications :
- The analog’s directing group makes it suitable for catalysis, while the nitro group in the target compound may confer reactivity in redox or photochemical applications.
N-[2-Fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl]-4-methyl-3-nitrobenzamide ()
- Structural Differences: This compound replaces the pyrrolidinone with a pyrido[2,3-d]pyrimidin-4-one core and introduces a fluorine atom. The fluorine atom increases electronegativity and metabolic stability compared to the target’s nitro group, which may undergo reduction to an amine in vivo.
- Pharmacological Implications :
- Fluorinated analogs often exhibit enhanced bioavailability and target affinity, suggesting that the target compound’s nitro group could be a liability or prodrug precursor.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ()
- Structural Differences: This compound integrates a chromene-oxygen heterocycle and a pyrazolo-pyrimidine system, contrasting with the target’s simpler pyrrolidinone. The sulfonamide and fluorinated aryl groups enhance solubility and binding to hydrophobic pockets in biological targets, whereas the nitro group in the target compound may limit solubility.
- Thermal Properties :
Research Implications and Gaps
- Structural Analysis : The target compound’s crystallographic data (if available) could be refined using SHELXL to compare packing efficiencies and hydrogen-bonding patterns with analogs .
- Pharmacokinetics : The nitro group’s propensity for reduction necessitates comparative metabolic studies with fluorinated or sulfonamide analogs.
- Catalytic Utility : Unlike the N,O-bidentate analog , the target compound’s nitro group may limit directing effects but could enable nitro-reductase-mediated activation.
Biological Activity
2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which may confer distinct biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrrolidinone ring, a nitrobenzamide group, and a methylphenyl substituent. The presence of the nitro group is significant as it often enhances the reactivity and biological interactions of compounds.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H19N3O4 |
| Molecular Weight | 353.37 g/mol |
| CAS Number | 896366-29-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate enzyme activity, leading to various biochemical effects.
Possible Mechanisms:
- Enzyme Inhibition: The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that inhibit target enzymes.
- Receptor Binding: The structural features allow for binding to specific receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive species that can damage DNA and other cellular components. Studies have shown that similar compounds can effectively target both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory potential. Nitrobenzamide derivatives have shown promise in inhibiting key inflammatory mediators such as iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2), suggesting that this compound may possess multi-target anti-inflammatory effects .
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The structural modifications provided by the nitro group could enhance its efficacy against various cancer cell lines .
Case Studies and Research Findings
Several studies have explored the biological activity of nitrobenzamide derivatives, providing insights into their potential therapeutic applications.
- Study on Antimicrobial Activity:
- Anti-inflammatory Mechanism Investigation:
- Anticancer Efficacy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
